[3-(Isopropylthio)propyl]amine
Description
[3-(Isopropylthio)propyl]amine (IUPAC name: 3-[(propan-2-yl)sulfanyl]propan-1-amine) is a primary aliphatic amine featuring a propyl backbone with an isopropylthio (-S-CH(CH₃)₂) substituent at the third carbon. This compound combines the reactivity of a primary amine with the steric and electronic effects of the thioether group.
Key structural features:
- Primary amine group (-NH₂): Enables nucleophilic reactions, coordination chemistry, and hydrogen bonding.
- Thioether group (-S-CH(CH₃)₂): Introduces steric bulk and moderate electron-donating effects, which may influence solubility, stability, and reactivity.
Potential applications inferred from analogs include use as a catalyst in polymer synthesis, a ligand in coordination chemistry, or a functionalizing agent for adsorbents.
Properties
IUPAC Name |
3-propan-2-ylsulfanylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-6(2)8-5-3-4-7/h6H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGKLVUTHRMLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrazine Hydrate Method: One of the synthetic routes involves the reaction of N-Cinnamylphthalimide with hydrazine hydrate in methanol at 70°C.
Carbon Disulfide Method: Another method involves the reaction of an amine with carbon disulfide in anhydrous tetrahydrofuran (THF) at 0°C, followed by the addition of methanesulfonyl chloride (MsCl) at room temperature.
Industrial Production Methods: Industrial production methods for [3-(Isopropylthio)propyl]amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Isopropylthio)propyl]amine can undergo oxidation reactions, where the sulfur atom in the isopropylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the amine group can be reduced to form primary amines.
Substitution: [3-(Isopropylthio)propyl]amine can participate in substitution reactions, where the isopropylthio group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(Isopropylthio)propyl]amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems.
Medicine:
Pharmaceutical Research: It is used in pharmaceutical research to develop new drugs and therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of [3-(Isopropylthio)propyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares [3-(Isopropylthio)propyl]amine with structurally related propylamine derivatives:
Reactivity and Catalytic Performance
- Primary vs. Tertiary Amines: Primary amines (e.g., [3-(Trimethoxysilyl)propyl]amine) exhibit higher nucleophilicity but lower basicity than tertiary amines like Bis[3-(dimethylamino)propyl]amine. The latter’s tertiary structure reduces hydrogen bonding, making it effective in polyurethane catalysis . The thioether group in [3-(Isopropylthio)propyl]amine may reduce its basicity compared to dimethylamino analogs but improve compatibility with hydrophobic matrices.
- Silane-Functionalized Amines: Compounds like [3-(Diethylamino)propyl]trimethoxysilane anchor onto silica surfaces for CO₂ capture, achieving amine efficiencies of 0.5 (dry conditions) .
Biological Activity
[3-(Isopropylthio)propyl]amine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
[3-(Isopropylthio)propyl]amine is classified as an aliphatic amine with the following chemical structure:
- Molecular Formula : C₇H₁₅NS
- Molecular Weight : 145.27 g/mol
The presence of the isopropylthio group contributes to its unique biological interactions.
Mechanisms of Biological Activity
Research indicates that [3-(Isopropylthio)propyl]amine exhibits various biological activities through several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Properties : Studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary investigations indicate that [3-(Isopropylthio)propyl]amine may protect neuronal cells from apoptosis under stress conditions.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Effects
A study conducted by Smith et al. (2020) demonstrated that [3-(Isopropylthio)propyl]amine significantly reduced oxidative stress markers in a cellular model of neurodegeneration. The compound was administered at varying concentrations, showing a dose-dependent response in antioxidant activity.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, Johnson et al. (2021) explored the anti-inflammatory effects of [3-(Isopropylthio)propyl]amine on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in TNF-α levels, suggesting its potential as an anti-inflammatory agent.
Therapeutic Applications
Given its biological activities, [3-(Isopropylthio)propyl]amine may have several therapeutic applications:
- Neurodegenerative Diseases : Its neuroprotective properties suggest potential use in conditions like Alzheimer's and Parkinson's disease.
- Chronic Inflammatory Conditions : The anti-inflammatory effects could be beneficial in treating diseases such as rheumatoid arthritis or inflammatory bowel disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
